molecular formula C9H17NO2S B1323514 tert-Butyl thiomorpholine-4-carboxylate CAS No. 220655-09-4

tert-Butyl thiomorpholine-4-carboxylate

Cat. No. B1323514
CAS No.: 220655-09-4
M. Wt: 203.3 g/mol
InChI Key: CTJYSVRXJDACIO-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

tert-Butyl thiomorpholine-4-carboxylate (1.91 g, 9.42 mol) was dissolved in dichloromethane (50 ml); m-chloroperbenzoic acid (5.0 g, 19 mmol) was gradually added while cooled with ice bath, stirred, and under nitrogen atmosphere; and the reaction mixture was stirred at room temperature for 12 hours. After addition of a saturated aqueous solution of sodium thiosulfate, the reaction mixture was kept stirred for a while; and this was subjected to extraction with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Triethylamine (8.1 ml, 58 ml) were added to the obtained crystals; and the reaction mixture was stirred at room temperature. tert-Butoxycarbonyl dicarbonate (13.3 ml, 58 mmol) was added thereto; and the reaction mixture was stirred at room temperature for 10 hours. The reaction mixture was concentrated under reduced pressure; and the obtained crystals were suspended with a solvent mixture of diethyl ether:ethanol=10:1, filtered off, washed with diethyl ether and dried under aeration to yield the title compound as colorless crystals (2.03 g, 8.63 mmol, 91.6%).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tert-Butoxycarbonyl dicarbonate
Quantity
13.3 mL
Type
reactant
Reaction Step Four
Yield
91.6%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5]S[CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=O)C=1.[S:25]([O-:29])([O-])(=[O:27])=S.[Na+].[Na+].C(OC([O-])=O)(OC(OC(C)(C)C)=O)=O>ClCCl>[O:27]=[S:25]1(=[O:29])[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:12])([CH3:11])[CH3:13])=[O:8])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
N1(CCSCC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
tert-Butoxycarbonyl dicarbonate
Quantity
13.3 mL
Type
reactant
Smiles
C(=O)(OC(=O)OC(C)(C)C)OC(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled with ice bath
STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the reaction mixture was kept stirred for a while
EXTRACTION
Type
EXTRACTION
Details
and this was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Triethylamine (8.1 ml, 58 ml) were added to the obtained crystals
STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at room temperature
STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at room temperature for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
and the obtained crystals were suspended with a solvent mixture of diethyl ether
FILTRATION
Type
FILTRATION
Details
ethanol=10:1, filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.63 mmol
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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